![molecular formula C24H33F3O5Si B13100002 (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B13100002.png)
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one is a complex organic molecule with significant potential in various scientific fields. This compound features a cyclopentafuranone core with multiple functional groups, including a tert-butyldimethylsilyl ether, a trifluoromethylphenoxy group, and a hydroxybutenyl side chain. Its unique structure makes it a valuable subject for research in synthetic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Cyclopentafuranone Core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction or a similar cycloaddition process.
Introduction of the tert-Butyldimethylsilyl Ether: This step is achieved by reacting the intermediate with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution of a suitable leaving group with the trifluoromethylphenoxy moiety.
Formation of the Hydroxybutenyl Side Chain: This step is typically achieved through a Wittig reaction or a similar olefination process, followed by selective reduction to introduce the hydroxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The double bond in the butenyl side chain can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: The trifluoromethylphenoxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a saturated hydrocarbon.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In synthetic chemistry, this compound can serve as a versatile intermediate for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical modifications, making it a valuable building block for the development of new materials and pharmaceuticals.
Biology and Medicine
In medicinal chemistry, the compound’s unique structure and functional groups make it a potential candidate for drug development. It could be explored for its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industry
In materials science, the compound’s trifluoromethylphenoxy group could impart unique properties to polymers or other materials, such as increased hydrophobicity or thermal stability.
Mécanisme D'action
The mechanism of action of (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking substrate binding and inhibiting enzyme activity. The trifluoromethylphenoxy group could enhance binding affinity through hydrophobic interactions, while the hydroxy group could form hydrogen bonds with amino acid residues in the active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-methylphenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one: Similar structure but with a methyl group instead of a trifluoromethyl group.
(3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-chlorophenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (3AR,4R,5R,6aS)-5-((tert-Butyldimethylsilyl)oxy)-4-((R,E)-3-hydroxy-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug development and materials science.
Propriétés
Formule moléculaire |
C24H33F3O5Si |
|---|---|
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
(3aR,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C24H33F3O5Si/c1-23(2,3)33(4,5)32-21-13-20-19(12-22(29)31-20)18(21)10-9-16(28)14-30-17-8-6-7-15(11-17)24(25,26)27/h6-11,16,18-21,28H,12-14H2,1-5H3/b10-9+/t16-,18-,19-,20+,21-/m1/s1 |
Clé InChI |
DMZKPJJAFXZEPH-VGANCANDSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)O[C@@H]1C[C@H]2[C@@H]([C@H]1/C=C/[C@H](COC3=CC=CC(=C3)C(F)(F)F)O)CC(=O)O2 |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1CC2C(C1C=CC(COC3=CC=CC(=C3)C(F)(F)F)O)CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



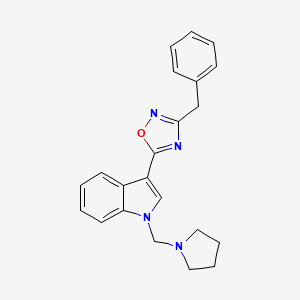



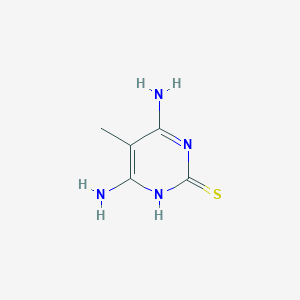
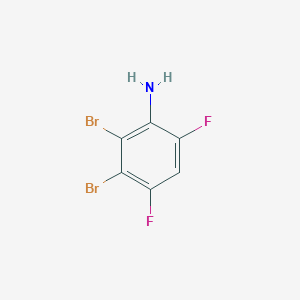
![2-phenethyloctahydro-1H-pyrido[1,2-a]pyrazine](/img/structure/B13099969.png)
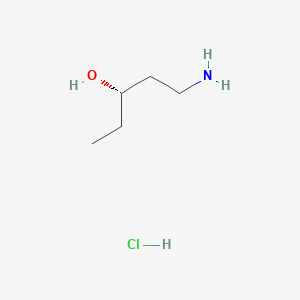
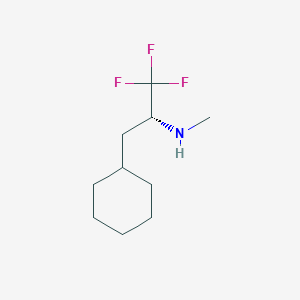
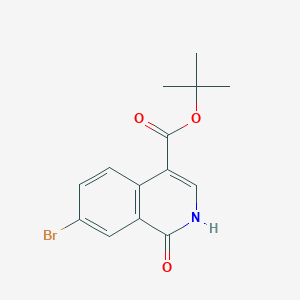
![5-Iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13099995.png)
![(S)-4-Thioxohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13099997.png)

